2,4-Heptadienal

Overview

Description

Molecular Structure Analysis

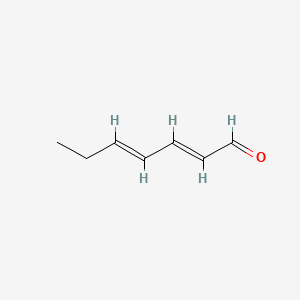

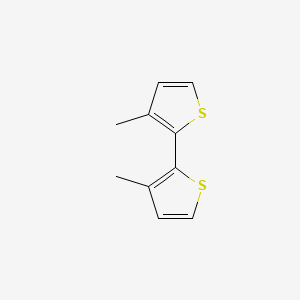

The molecular structure of 2,4-Heptadienal can be represented in 2D or 3D formats . The compound has several stereoisomers, which are molecules with the same molecular formula and sequence of bonded atoms, but different 3D orientations .Physical And Chemical Properties Analysis

This compound has a density of 0.9±0.1 g/cm3, a boiling point of 177.4±9.0 °C at 760 mmHg, and a vapour pressure of 1.0±0.3 mmHg at 25°C . Its enthalpy of vaporization is 41.4±3.0 kJ/mol, and it has a flash point of 65.6±0.0 °C . The compound has an index of refraction of 1.453, a molar refractivity of 34.8±0.3 cm3, and a molar volume of 128.6±3.0 cm3 .Scientific Research Applications

Synthesis and Characterization

2,4-Heptadienal has been a subject of interest in the field of synthetic chemistry. Forss and Hancox (1956) reported the synthetic preparation of this compound, along with its semicarbazones, 2,4-dinitrophenylhydrazones, and tetrahydroimidazole derivatives. They also recorded the ultraviolet absorption characteristics of these aldehydes and their derivatives, contributing to our understanding of their physical properties (Forss & Hancox, 1956).

Biological Control Applications

Petroski (2003) highlighted the potential use of this compound in biological control. The compound was identified as a male-specific, antennally active volatile compound from the Saltcedar leaf beetle, Diorhabda elongata, and is considered for use in the biological control of the invasive weed saltcedar (Tamarix spp.) (Petroski, 2003).

Role in Flavor Chemistry

Hoffmann (1961) isolated this compound from soybean oil, indicating its role in the flavor chemistry of foods. The study provided insight into the volatile decomposition products of soybean oil, crucial for understanding flavor profiles in food science (Hoffmann, 1961).

Thermal Degradation Studies

Zamora et al. (2015) studied the thermal degradation of this compound, which is significant in understanding its stability and potential formation of new compounds that could influence nucleophile/aldehyde reactions in various contexts, particularly in food chemistry (Zamora et al., 2015).

Atmospheric Chemistry

Colmenar et al. (2014) investigated the atmospheric reactions of E,E-2,4-hexadienal, a structurally related compound to this compound, with various radicals. This research is crucial for understanding the environmental impact and behavior of such compounds in the atmosphere (Colmenar et al., 2014).

Safety and Hazards

When handling 2,4-Heptadienal, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

2,4-Heptadienal is a volatile compound that is primarily targeted towards the olfactory receptors in organisms. It is known to contribute to the aroma and flavor of various foods . The compound’s primary targets are therefore the olfactory receptors, which play a crucial role in the perception of smell.

Mode of Action

The interaction of this compound with its targets involves the binding of the compound to the olfactory receptors. This binding triggers a signal transduction pathway that results in the perception of smell. The specific changes resulting from this interaction include the generation of nerve impulses that are transmitted to the brain, where they are interpreted as specific smells .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the signal transduction pathways associated with the perception of smell. Upon binding to the olfactory receptors, this compound triggers a series of biochemical reactions that result in the generation of nerve impulses. These impulses are then transmitted along the olfactory nerve to the brain, where they are interpreted as specific smells .

Pharmacokinetics

The bioavailability of this compound is likely to be influenced by factors such as its concentration and the duration of exposure .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the perception of smell. By binding to olfactory receptors and triggering signal transduction pathways, this compound results in the generation of nerve impulses that are perceived as specific smells. This can contribute to the sensory qualities of foods and other substances .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other volatile compounds can affect the perception of smell by competing for binding sites on the olfactory receptors. Additionally, factors such as temperature and pH can influence the stability and volatility of this compound, thereby affecting its action and efficacy .

properties

IUPAC Name |

(2E,4E)-hepta-2,4-dienal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-2-3-4-5-6-7-8/h3-7H,2H2,1H3/b4-3+,6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SATICYYAWWYRAM-VNKDHWASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9064057, DTXSID60872846 | |

| Record name | 2,4-Heptadienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E,4E)-Hepta-2,4-dienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60872846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Slightly yellow liquid; fatty, green aroma | |

| Record name | (E,E)-2,4-Heptadienal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1170/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in fixed oils; Insoluble in water, soluble (in ethanol) | |

| Record name | (E,E)-2,4-Heptadienal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1170/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.822-0.828 | |

| Record name | (E,E)-2,4-Heptadienal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1170/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS RN |

4313-03-5, 5910-85-0 | |

| Record name | (E,E)-2,4-Heptadienal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4313-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Heptadienal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004313035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Heptadienal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005910850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Heptadienal, (2E,4E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Heptadienal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Heptadienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E,4E)-Hepta-2,4-dienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60872846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E,4E)-hepta-2,4-dienal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.117 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hepta-2,4-dienal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.116 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-HEPTADIENAL, (2E,4E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VY79R3SU8X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is 2,4-heptadienal known for?

A1: this compound is a volatile organic compound known for its potent aroma, often described as fatty, rancid, or fishy. [, , , ]

Q2: In what food products is this compound found?

A2: This compound is commonly found in oxidized fats and oils, contributing to off-flavors in products like fish oil, cooked meat, and heated soybean oil. [, , , ] It is also a key aroma compound in some teas, like Lu'an Guapian green tea, contributing to its characteristic flowery notes. []

Q3: Does the configuration of this compound affect its aroma?

A3: Yes, different isomers of this compound exhibit distinct aroma profiles. For instance, (E,E)-2,4-heptadienal is associated with a fishy odor, while (E,Z)-2,4-heptadienal contributes to a cucumber-like aroma. [, , ]

Q4: How is this compound formed?

A4: It is primarily generated through the oxidation of polyunsaturated fatty acids (PUFAs), such as linoleic acid and linolenic acid, in the presence of enzymes like lipoxygenase. [, , , ] This process is often implicated in the development of undesirable flavors in foods.

Q5: Are there any natural sources of this compound?

A5: Yes, this compound is naturally produced by certain plants, like Gynandropsis gynandra, as a defense mechanism against spider mites. [] It is also found in the volatile profiles of some teas and is a byproduct of microbial metabolism during the fermentation of Fuzhuan brick-tea. []

Q6: Can environmental factors influence this compound production?

A6: Research suggests that elevated atmospheric carbon dioxide levels can lead to increased concentrations of this compound in plants like broccoli. [] This highlights the potential impact of environmental changes on plant metabolism and volatile production.

Q7: Does this compound have any biological activity?

A7: While primarily known for its aroma, research indicates that this compound exhibits antibacterial and antifungal properties. [] It has demonstrated activity against rice bacterial blight caused by Xanthomonas oryzae pv oryzae (Xoo), the rice fungal pathogen Magnaporthe oryzae, and is toxic to certain insects. [, ]

Q8: Can you provide the structural characteristics of this compound?

A8:

Molecular Formula: C7H10O* Molecular Weight: 110.15 g/mol * Spectroscopic Data:* Identification and characterization are typically achieved using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR). [, , , , , ]

Q9: How is this compound used in research?

A9: Scientists use this compound in various research areas, including:* Food Science: Monitoring lipid oxidation in food products and developing strategies to minimize the formation of undesirable flavors. [, ]* Plant Science: Investigating its role as a signaling molecule in plant defense mechanisms. []* Environmental Science: Studying its production in response to environmental stressors and its potential impact on ecosystems. []

Q10: Are there any methods to reduce this compound levels in food?

A10: Yes, techniques like deodorization using natural extracts, such as ginger juice, have shown promise in reducing this compound and other volatile compounds responsible for fishy off-flavors in fish. [] Additionally, controlling storage conditions and incorporating antioxidants can help minimize lipid oxidation and subsequent formation of this compound. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Calcium;4-[[4-(2-methylanilino)-2,4-dioxobutyl]diazenyl]-3-nitrobenzenesulfonate](/img/no-structure.png)

![2-Naphthalenecarboxamide, 3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-N-phenyl-](/img/structure/B1582027.png)